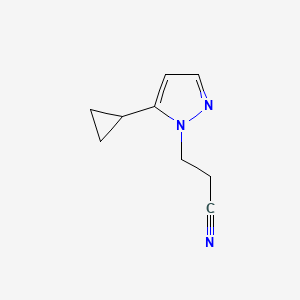

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(5-cyclopropylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-1-7-12-9(4-6-11-12)8-2-3-8/h4,6,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWYNVYBMLLOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 5-cyclopropyl-1H-pyrazole with 3-bromopropanenitrile under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield a carboxylic acid derivative, while reduction with LiAlH4 would produce an amine .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The trifluoromethyl group often enhances the lipophilicity and biological activity of such compounds, making them valuable in drug design.

Case Study: Antitumor Activity

A study demonstrated that derivatives of pyrazole, including those similar to 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, showed promising antitumor effects in vitro. The mechanism of action involves the inhibition of key enzymes involved in tumor growth, suggesting that this compound could be further explored as a potential anticancer agent .

Pesticidal Applications

The unique structure of this compound allows it to interact with biological systems in plants and pests. Compounds like this are being investigated for their efficacy as herbicides or insecticides.

Research Findings

Studies have shown that similar pyrazole derivatives can disrupt metabolic pathways in target pests, leading to effective pest control without significant toxicity to non-target species. This positions this compound as a candidate for developing environmentally friendly agrochemicals .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength.

Experimental Analysis

In laboratory settings, polymers modified with this compound exhibited improved resistance to heat and deformation under stress compared to unmodified polymers. This suggests potential applications in creating advanced materials for industrial use .

Comparison Table of Related Compounds

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| 5-Cyclopropylpyrazole | Pyrazole ring with cyclopropyl group | Anti-inflammatory agents |

| 4-Trifluoromethylphenylpyrazole | Trifluoromethyl group on phenyl ring | Pesticides |

| 3-Amino-5-cyclopropylpyrazole | Amino group substitution | Anticancer research |

| 5-Trifluoromethyl-1H-pyrazole | Simple pyrazole with trifluoromethyl | Drug development |

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile with five structurally related pyrazole derivatives, focusing on molecular structure, substituents, and key properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|

| This compound (Target) | Not provided | Not provided | Cyclopropyl (C5), propanenitrile chain (N1) |

| 3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile | C₁₀H₁₀F₃N₃ | 229.2 | CF₃ (C5), cyclopropyl (C3), propanenitrile |

| 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanenitrile | C₁₁H₁₂F₃N₃ | 243.23 | CF₃ (C3), cyclopropyl (C5), butanenitrile |

| 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile | C₁₃H₁₃N₃O | 227.26 | Hydroxy (C5), methyl (C3), phenyl (N1) |

Key Observations:

Substituent Position and Electronic Effects: The target compound lacks electron-withdrawing groups (e.g., CF₃), relying on the cyclopropyl group for steric modulation. In contrast, 3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile (C₁₀H₁₀F₃N₃) incorporates a trifluoromethyl group at C5, enhancing lipophilicity and metabolic stability .

Functional Group Diversity :

- The hydroxy and phenyl substituents in 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile (C₁₃H₁₃N₃O) suggest distinct reactivity, such as hydrogen-bonding capacity (hydroxy group) and aromatic interactions (phenyl) .

Table 2: Physicochemical and Commercial Status

Research Implications and Limitations

- Its structural simplicity compared to CF₃-containing analogs could reduce synthetic complexity but may also limit functional versatility.

- However, increased lipophilicity may necessitate formulation adjustments .

- Data Gaps : Detailed spectral data (e.g., IR, NMR) and solubility parameters are unavailable for most compounds, limiting direct mechanistic comparisons.

Biological Activity

3-(5-Cyclopropyl-1H-pyrazol-1-yl)propanenitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group attached to a pyrazole ring, which is known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. Following this, the nitrile group is introduced via nucleophilic substitution reactions.

Research indicates that this compound exhibits its biological effects primarily through modulation of specific molecular targets such as enzymes and receptors. The compound's ability to interact with these targets may lead to changes in cellular signaling pathways, influencing processes such as apoptosis, proliferation, and inflammation.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, a study demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation. The following table summarizes key findings from relevant studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 15 | Apoptosis induction via caspase pathway | |

| HeLa | 20 | Inhibition of cell proliferation | |

| MCF7 | 10 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results indicated significant tumor reduction compared to control groups, reinforcing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-cyclopropyl-1H-pyrazol-1-yl)propanenitrile, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step protocols:

- Step 1 : Cyclopropane introduction via [2+1] cycloaddition or alkylation of pyrazole precursors .

- Step 2 : Nitrile functionalization using KCN or cyanoacetic acid hydrazide under reflux in ethanol/AcOH (70–80°C, 4–6 h) .

- Characterization : Intermediates are validated via -/-NMR (e.g., δ 4.56 ppm for CH), IR (CN stretch at ~2220 cm), and elemental analysis .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

- Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under N.

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC-UV (λ = 254 nm) .

- Light Sensitivity : Expose to UV (365 nm) and analyze photodegradation products using LC-MS .

Q. What in vitro assays are used to screen its biological activity?

- Methodology :

- Enzyme Inhibition : Dose-dependent assays (IC) against kinases or cytochrome P450 isoforms (e.g., CYP3A4) with fluorogenic substrates .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48 h .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis or derivatization be elucidated?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or -NMR to identify rate-determining steps .

- Isotope Labeling : Use -labeled KCN to trace nitrile incorporation pathways .

- Computational Modeling : DFT calculations (B3LYP/6-31G**) to map transition states and activation energies .

Q. What computational strategies predict its binding affinity to biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into receptor pockets (e.g., EGFR or 5-HT receptors) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How are contradictions in biological activity data resolved (e.g., varying IC across studies)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) .

- Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target interactions .

- Structural Analog Testing : Synthesize analogs (e.g., replacing cyclopropyl with methyl) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.